SAR7334 hydrochloride

Description

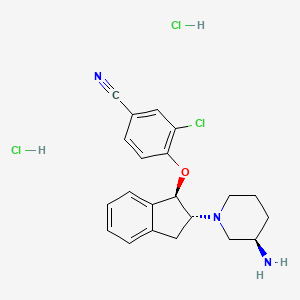

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYIKNZNTZSJX-IQJQELQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAR7334 Hydrochloride: A Potent and Selective TRPC6 Inhibitor

A Technical Overview of the Mechanism of Action, Preclinical Pharmacology, and Experimental Characterization

Abstract

SAR7334 hydrochloride is a novel small molecule inhibitor that demonstrates high potency and selectivity for the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of SAR7334, summarizing key preclinical data and detailing the experimental methodologies used in its characterization. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of TRPC channel modulators.

Introduction to TRPC6 and its Pathophysiological Relevance

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that is a member of the larger TRP channel family. It is permeable to Ca²⁺ and Na⁺ and is activated by diacylglycerol (DAG), a key second messenger in many cellular signaling pathways. TRPC6 is expressed in various tissues, including the lungs, kidneys, and cardiovascular system. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, such as focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][3][5] Consequently, the development of potent and selective TRPC6 inhibitors like SAR7334 represents a promising therapeutic strategy for these conditions.

Mechanism of Action of SAR7334

SAR7334 acts as a direct inhibitor of the TRPC6 ion channel. Its primary mechanism involves the blockade of cation influx, particularly Ca²⁺, through the channel pore.[1][2][3] This inhibitory action has been demonstrated to be effective against both receptor-operated and direct DAG-induced channel activation.

Potency and Selectivity

SAR7334 exhibits high potency for TRPC6, with IC₅₀ values in the low nanomolar range.[1][2][3][4] Importantly, it displays significant selectivity for TRPC6 over other TRPC channel isoforms, particularly TRPC4 and TRPC5, for which it shows no significant activity.[1][3][4] While it does show some inhibitory activity against TRPC3 and TRPC7, this occurs at significantly higher concentrations, underscoring its preferential affinity for TRPC6.[1][3][4]

Quantitative Data Summary

The inhibitory activity of SAR7334 across various TRPC channels has been quantified through in vitro assays. The following tables summarize the key IC₅₀ values obtained from these studies.

Table 1: Inhibitory Potency of SAR7334 on TRPC Channel-Mediated Ca²⁺ Influx

| TRPC Channel Isoform | IC₅₀ (nM) |

| TRPC6 | 9.5 |

| TRPC3 | 282 |

| TRPC7 | 226 |

| TRPC4 | No effect |

| TRPC5 | No effect |

| Data sourced from cellular Ca²⁺ influx assays.[1][2][3][4] |

Table 2: Inhibitory Potency of SAR7334 on TRPC6 Currents

| Experimental Method | IC₅₀ (nM) |

| Whole-Cell Patch-Clamp | 7.9 |

| Data obtained from electrophysiological recordings in TRPC6-expressing cells.[1][2][3][4] |

Experimental Protocols

The characterization of SAR7334's mechanism of action involved several key experimental techniques. Detailed methodologies for these experiments are provided below.

Measurement of Intracellular Ca²⁺ Influx

This assay is used to determine the inhibitory effect of SAR7334 on TRPC channel-mediated calcium entry into cells.

-

Cell Lines: Stable HEK (Human Embryonic Kidney) cell lines expressing recombinant human TRPC3, TRPC6, or TRPC7 channels under the control of a tetracycline-inducible promoter are utilized.

-

Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in 96-well plates and cultured under standard conditions.

-

Channel expression is induced by the addition of tetracycline.

-

Cells are loaded with the fluorescent calcium indicator.

-

The cells are then incubated with varying concentrations of SAR7334 or vehicle control for a specified period (e.g., 10 minutes).

-

TRPC channel activation is initiated by the addition of an agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a synthetic analog of diacylglycerol.

-

The fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR).

-

The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through the TRPC6 channels in the cell membrane, providing a precise quantification of the inhibitory effect of SAR7334.

-

Cell Line: A HEK cell line with a tetracycline-inducible expression of human TRPC6 is used.

-

Procedure:

-

Cells are cultured on glass coverslips.

-

A glass micropipette with a tip diameter of approximately 1 micrometer is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Voltage ramps are applied to elicit TRPC6 currents.

-

TRPC6 channels are activated by the application of 50 µM OAG.

-

SAR7334 is then added to the extracellular solution in a cumulative manner at increasing concentrations.

-

The resulting inhibition of the TRPC6 current is measured at a specific voltage (e.g., -70 mV).

-

The IC₅₀ value is determined from the concentration-response curve.

-

Isolated Perfused and Ventilated Mouse Lung Model

This ex vivo model is used to assess the physiological effect of SAR7334 on a TRPC6-dependent process, namely hypoxic pulmonary vasoconstriction (HPV).

-

Animal Model: Lungs are isolated from mice.

-

Procedure:

-

The lungs are perfused with a physiological salt solution and ventilated with a gas mixture.

-

Acute hypoxic pulmonary vasoconstriction is induced by switching the ventilation gas to a hypoxic mixture.

-

The increase in pulmonary artery pressure (ΔPAP) is measured as an indicator of vasoconstriction.

-

SAR7334 is administered to the perfusate at different concentrations.

-

The dose-dependent reduction in the HPV response by SAR7334 is quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving TRPC6 and the workflows of the experiments used to characterize SAR7334.

Caption: Signaling pathway of TRPC6 activation and inhibition by SAR7334.

Caption: Workflow for the intracellular Ca²⁺ influx assay.

Caption: Workflow for whole-cell patch-clamp experiments.

In Vivo and Ex Vivo Pharmacology

Pharmacokinetic studies have demonstrated that SAR7334 is suitable for chronic oral administration.[1][3][4] In an ex vivo model of isolated perfused mouse lungs, SAR7334 effectively suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction.[1][3][4] This finding confirms the role of TRPC6 in this physiological response and demonstrates the in situ efficacy of SAR7334. Interestingly, in a short-term in vivo study in spontaneously hypertensive rats, SAR7334 did not significantly alter mean arterial pressure, suggesting that TRPC6 may not play a major role in the regulation of systemic blood pressure in this model.[1][2][3]

Conclusion

SAR7334 is a highly potent and selective inhibitor of the TRPC6 cation channel. Its mechanism of action has been thoroughly characterized through a combination of in vitro cellular and electrophysiological assays, as well as ex vivo physiological models. The favorable pharmacokinetic profile and demonstrated efficacy in a TRPC6-dependent physiological process make SAR7334 a valuable research tool for investigating the roles of TRPC6 in health and disease. Furthermore, its pharmacological properties suggest its potential as a therapeutic agent for TRPC6-mediated pathologies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]

The Discovery and Synthesis of SAR7334 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. This document details the experimental methodologies, quantitative data, and key signaling pathways associated with this compound, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1] As a key mediator of calcium influx in response to G-protein coupled receptor (GPCR) activation and subsequent diacylglycerol (DAG) production, TRPC6 has emerged as a promising therapeutic target. This compound was identified as a novel, highly potent, and orally bioavailable inhibitor of TRPC6, offering a valuable tool for investigating TRPC6 function and for the potential development of new therapies.[1]

Discovery and Screening

The discovery of SAR7334 originated from a rational drug design approach aimed at identifying novel small-molecule inhibitors of TRPC6 channels. A library of potential TRPC channel inhibitors, including aminoindanol (B8576300) derivatives, was synthesized and subsequently screened for activity.[1]

Experimental Protocols

High-Throughput Screening (HTS) via FLIPR Assay:

A fluorescence imaging plate reader (FLIPR) assay was the primary screening method used to identify compounds that inhibit TRPC6-mediated calcium influx. This cell-based assay provides a robust and high-throughput method for measuring changes in intracellular calcium concentration.

-

Cell Line: A stable HEK293 cell line expressing recombinant human TRPC6 (hTRPC6) under the control of a tetracycline-inducible promoter was used.

-

Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of TRPC6 channels with an agonist like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), there is an influx of extracellular calcium, leading to an increase in fluorescence intensity. The inhibitory activity of test compounds is quantified by their ability to reduce this OAG-induced fluorescence signal.

-

Procedure:

-

HEK293-hTRPC6 cells are seeded into 384-well microplates and incubated to allow for adherence.

-

The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher to reduce extracellular fluorescence.

-

A baseline fluorescence reading is taken using the FLIPR instrument.

-

Test compounds, including SAR7334, are added to the wells at various concentrations.

-

The TRPC6 agonist, OAG (typically at a concentration of 50 µM), is added to activate the channels.

-

Changes in fluorescence intensity are monitored in real-time to determine the extent of inhibition.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves to quantify the potency of the compounds.

Visualization: Drug Discovery Workflow

Synthesis of this compound

This compound was synthesized through a stereoselective pathway starting from indene (B144670). The synthesis features a key trans relationship between the substituents on the indane five-membered ring.

Experimental Protocols

Stereoselective Synthesis of SAR7334:

The synthesis of SAR7334 is achieved in four main steps starting from indene. The following is a descriptive protocol based on the published literature:

-

Epoxidation of Indene: Indene is first subjected to epoxidation to form indene oxide. This step creates the epoxide ring that will be opened in a subsequent step to introduce the amino and hydroxyl groups with the desired stereochemistry.

-

Regio- and Stereoselective Ring Opening: The indene oxide is then reacted with a suitable amine nucleophile. This epoxide ring-opening reaction is designed to be highly regio- and stereoselective, leading to the formation of a trans-aminoindanol intermediate. The specific amine used will ultimately become part of the piperidinyl moiety of SAR7334.

-

Mitsunobu Reaction: A Mitsunobu reaction is employed for the O-alkylation/arylation of the hydroxyl group on the aminoindanol intermediate. This reaction proceeds with a double inversion of stereochemistry at the hydroxyl-bearing carbon, which is crucial for establishing the final desired trans configuration of SAR7334. The aryl fluoride (B91410) used in this step introduces the 3-chloro-4-cyanophenoxy group.

-

Final Salt Formation: The final compound is treated with hydrochloric acid to form the dihydrochloride (B599025) salt, this compound, which typically improves solubility and stability for pharmacological use.

Pharmacological Characterization

SAR7334 was extensively characterized through a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacological effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of SAR7334

| Target | Assay Type | IC50 (nM) | Reference |

| TRPC6 | Ca2+ Influx (FLIPR) | 9.5 | [1] |

| TRPC6 | Whole-Cell Patch-Clamp | 7.9 | [1] |

| TRPC3 | Ca2+ Influx (FLIPR) | 282 | [1] |

| TRPC7 | Ca2+ Influx (FLIPR) | 226 | [1] |

| TRPC4 | Ca2+ Influx (FLIPR) | No significant effect | [1] |

| TRPC5 | Ca2+ Influx (FLIPR) | No significant effect | [1] |

Table 2: Pharmacokinetic Profile of SAR7334 in Rats

| Parameter | Value | Conditions | Reference |

| Dose | 10 mg/kg | Single oral administration to male Sprague Dawley rats | [2] |

| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | - | [2] |

| Cmax (approx.) | ~400 ng/mL | - | [2] |

| Tmax (approx.) | ~4 hours | - | [2] |

| t1/2 (approx.) | ~6-8 hours | - | [2] |

| Oral Bioavailability | Suitable for chronic oral administration | - | [1][2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology:

This technique was used to directly measure the inhibitory effect of SAR7334 on TRPC6 ion channel currents.

-

Cell Preparation: HEK293 cells stably expressing hTRPC6 are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.

-

Channel Activation and Inhibition: TRPC6 channels are activated by the application of 50 µM OAG. Once a stable current is established, increasing concentrations of SAR7334 are applied to the bath solution to determine the dose-dependent inhibition of the TRPC6 current.

-

Data Acquisition and Analysis: Currents are recorded during voltage ramps (e.g., from -100 mV to +100 mV). The current amplitude at a specific holding potential (e.g., -70 mV) is measured over time to assess the inhibitory effect of SAR7334. The IC50 value is determined by fitting the concentration-response data.

Isolated Perfused and Ventilated Mouse Lung Model for Hypoxic Pulmonary Vasoconstriction (HPV):

This ex vivo model was used to assess the in vivo relevance of TRPC6 inhibition by SAR7334, as TRPC6 is known to be a key mediator of HPV.

-

Preparation: Mice are anesthetized, and the trachea and pulmonary artery are cannulated. The lungs are excised and placed in a temperature-controlled chamber. The lungs are ventilated with a gas mixture and perfused with a physiological salt solution at a constant flow rate.

-

Experimental Procedure:

-

The pulmonary arterial pressure (PAP) is continuously monitored.

-

A stable baseline PAP is established under normoxic conditions (21% O2).

-

Hypoxia is induced by switching the ventilation gas to a low oxygen mixture (e.g., 1% O2), which elicits a vasoconstrictive response (HPV), observed as an increase in PAP.

-

The effect of SAR7334 is assessed by adding it to the perfusate at different concentrations and measuring the reduction in the hypoxia-induced increase in PAP.

-

-

Data Analysis: The change in PAP (ΔPAP) during hypoxia is calculated. The inhibitory effect of SAR7334 is expressed as the percentage reduction of the control HPV response.

Mechanism of Action and Signaling Pathway

SAR7334 exerts its pharmacological effects by directly blocking the TRPC6 ion channel, thereby preventing the influx of calcium into the cell. TRPC6 is a key component of the phospholipase C (PLC) signaling pathway.

Visualization: TRPC6 Signaling Pathway

Upon binding of an agonist to a Gq/11-coupled GPCR, PLC is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG directly activates TRPC6 channels located in the plasma membrane, leading to an influx of Ca2+. This rise in intracellular calcium can then activate various downstream signaling cascades, including the calcineurin-NFAT pathway, which is involved in gene transcription and cellular growth, and the ERK pathway, which can promote inflammatory responses. SAR7334 blocks the TRPC6 channel, thereby preventing this calcium influx and inhibiting these downstream cellular events.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the TRPC6 ion channel. Its discovery through a systematic screening process and its well-characterized pharmacological profile make it an invaluable research tool for elucidating the physiological and pathophysiological roles of TRPC6. The detailed synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the therapeutic potential of SAR7334 and similar TRPC6 inhibitors is warranted for a range of diseases with unmet medical needs.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

SAR7334 hydrochloride TRPC6 channel blocker

An In-Depth Technical Guide to SAR7334 Hydrochloride: A Potent and Selective TRPC6 Channel Blocker

Introduction

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that mediates the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells, playing a crucial role in a multitude of physiological processes.[3][4] Gain-of-function mutations and upregulation of TRPC6 have been implicated in the pathogenesis of various diseases, most notably in kidney disorders such as familial focal segmental glomerulosclerosis (FSGS), as well as in pulmonary hypertension and cardiovascular diseases.[5][6][7][8]

Developed as a research tool, SAR7334 provides high potency and selectivity for TRPC6 over other TRPC channel family members, along with oral bioavailability, making it invaluable for investigating the physiological and pathological roles of TRPC6 in both in vitro and in vivo models.[9][10] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the chemical properties, mechanism of action, pharmacological profile, and experimental applications of this compound.

Chemical and Physical Properties

SAR7334 is an aminoindanol (B8576300) derivative.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile, dihydrochloride | [11] |

| CAS Number | 1333207-63-8 | [11][12] |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [11] |

| Formula Weight | 440.79 g/mol | [12] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | [11] |

| Solubility | DMSO: ≥125.4 mg/mLEthanol: ≥106.4 mg/mLWater: Soluble to 100 mM | [13] |

Mechanism of Action and Signaling Pathways

TRPC6 is a receptor-activated and second messenger-operated channel. Its activation is primarily mediated by the phospholipase C (PLC) signaling pathway. Agonist binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers calcium release from intracellular stores, DAG directly activates TRPC6 at the plasma membrane, leading to Ca²⁺ influx.

SAR7334 acts as a direct blocker of the TRPC6 channel pore, preventing the influx of cations.[9][10] This inhibition effectively decouples receptor stimulation from the downstream consequences of TRPC6-mediated calcium entry, such as the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in gene transcription related to cell growth, differentiation, and apoptosis.[5]

Pharmacological Profile

Potency and Selectivity

SAR7334 exhibits high potency for the TRPC6 channel, with IC₅₀ values in the low nanomolar range.[9][10] It shows significant selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7, and has no reported effect on TRPC4 and TRPC5 channels.[9][10][14]

| Target Channel | Assay Type | IC₅₀ Value (nM) | Reference |

| TRPC6 | Whole-Cell Patch-Clamp | 7.9 | [1][9][10][14] |

| TRPC6 | Ca²⁺ Influx Assay | 9.5 | [9][10][14] |

| TRPC3 | Ca²⁺ Influx Assay | 282 | [9][10][14] |

| TRPC7 | Ca²⁺ Influx Assay | 226 | [9][10][14] |

| TRPC4 | Ca²⁺ Influx Assay | Not affected | [9][10] |

| TRPC5 | Ca²⁺ Influx Assay | Not affected | [9][10] |

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that SAR7334 is orally bioavailable and suitable for chronic in vivo administration.[9][10][14]

| Parameter | Details | Reference |

| Animal Model | Male Sprague Dawley rats | [9] |

| Administration | Single oral gavage | [9] |

| Dose | 10 mg/kg | [9][14] |

| Vehicle | 30% glycopherol/cremophor (75/25) in 70% glucose (5%) solution | [9] |

| Outcome | Compound is suitable for chronic oral administration, achieving plasma levels sufficient for in vivo studies. | [9][10] |

Preclinical In Vivo Efficacy

SAR7334 has been evaluated in several preclinical models, confirming its ability to inhibit TRPC6-mediated processes in a physiological context.

-

Hypoxic Pulmonary Vasoconstriction (HPV): Acute HPV is known to be dependent on TRPC6 activity.[9] In isolated perfused mouse lungs, SAR7334 effectively suppressed TRPC6-dependent HPV, confirming its in vivo target engagement.[9][10]

-

Systemic Blood Pressure: In a short-term study using spontaneously hypertensive rats (SHR), oral administration of SAR7334 did not lead to a significant change in mean arterial pressure.[1][9] This suggests that TRPC6 may not be a primary regulator of systemic blood pressure in this model.[9][10]

-

Kidney Disease: Given the strong link between TRPC6 gain-of-function and FSGS, TRPC6 inhibitors are of great interest.[7] SAR7334 has been used in models of kidney disease to demonstrate that blocking TRPC6 can prevent Angiotensin II-evoked calcium influx in podocytes, a key event in the pathology of glomerular diseases.[1][15] It has also been shown to inhibit oxidative stress-induced apoptosis in renal proximal tubule cells.[11]

Experimental Protocols and Workflows

The discovery and characterization of SAR7334 involved a series of standard and specialized pharmacological assays.

Intracellular Ca²⁺ Measurement (FLIPR Assay)

This method is used for high-throughput screening and for determining the IC₅₀ of compounds on TRPC channel-mediated calcium influx.

-

Cell Lines: HEK293 cells stably expressing human TRPC3, TRPC4, TRPC5, TRPC6, or TRPC7.

-

Procedure:

-

Cells are seeded into 384-well plates.

-

After 24 hours, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are washed and incubated with varying concentrations of this compound or vehicle for 10 minutes.[14]

-

A TRPC6 agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), is added to stimulate the channel.

-

Changes in intracellular calcium are measured as changes in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

-

IC₅₀ values are calculated from the concentration-response curves.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents and is the gold standard for confirming channel blockade.

-

Cell Line: HEK-FITR cells expressing TRPC6.

-

Procedure:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

The standard extracellular solution contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4.

-

The intracellular pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.3.

-

TRPC6 currents are stimulated by application of 50 µM OAG.

-

SAR7334 is applied at various concentrations to the bath solution to determine its dose-dependent inhibition of the OAG-induced current.[9]

-

The IC₅₀ is determined by fitting the concentration-response data.[1]

-

In Vivo Pharmacokinetic Study

This protocol is used to assess the oral bioavailability and plasma concentration profile of the compound.

-

Animal Model: Male Sprague Dawley rats.[9]

-

Procedure:

-

SAR7334 is formulated in a vehicle suitable for oral administration (e.g., 30% glycopherol/cremophor 70% glucose solution).[9]

-

A single dose (e.g., 10 mg/kg) is administered by oral gavage.[9][14]

-

Blood samples (~200 µL) are collected via tail tip sampling at multiple time points over a 24-hour period.[9]

-

Plasma is separated and stored at -15°C or below until analysis.[9]

-

Plasma concentrations of SAR7334 are determined using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Hypoxic Pulmonary Vasoconstriction (HPV) in Isolated Lungs

This ex vivo model assesses the effect of the compound on a TRPC6-dependent physiological response.

-

Animal Model: Mice.

-

Procedure:

-

The animal is anesthetized, and the trachea is cannulated for ventilation.

-

The chest is opened, and cannulas are placed in the pulmonary artery and the left atrium.

-

The lungs are perfused with a physiological salt solution at a constant flow rate.

-

Pulmonary arterial pressure is continuously monitored.

-

Hypoxia is induced by ventilating the lungs with a gas mixture containing low oxygen (e.g., 1% O₂). This causes a rapid increase in pulmonary arterial pressure (the HPV response).

-

SAR7334 is added to the perfusate, and the hypoxic challenge is repeated to determine if the compound can block the HPV response.[9]

-

Disease Relevance: TRPC6 in Podocyte Pathophysiology

In the kidney, TRPC6 is a critical component of the podocyte slit diaphragm, the primary filtration barrier.[6][7] In healthy podocytes, TRPC6 activity is tightly regulated. However, gain-of-function mutations or upregulation in response to stress (e.g., angiotensin II, mechanical stretch) leads to excessive Ca²⁺ influx. This calcium overload triggers a cascade of detrimental events, including activation of calcineurin, cytoskeletal rearrangement, podocyte foot process effacement, and eventual apoptosis or detachment, leading to proteinuria and FSGS.[5][7] SAR7334, by blocking this aberrant Ca²⁺ entry, represents a targeted therapeutic strategy to preserve podocyte integrity.

Conclusion

This compound is a well-characterized, highly potent, and selective inhibitor of the TRPC6 cation channel.[9][10] Its favorable pharmacological profile, including oral bioavailability, has enabled its use in a variety of in vitro, ex vivo, and in vivo experimental systems to probe the function of TRPC6.[9] For researchers in nephrology, pulmonology, and cardiology, SAR7334 serves as an essential tool for elucidating the complex roles of TRPC6 in health and disease and for validating TRPC6 as a potential therapeutic target for conditions such as chronic kidney disease and pulmonary hypertension.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC6 in glomerular health and disease: what we know and what we believe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. TRPC6 - Wikipedia [en.wikipedia.org]

- 9. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. SAR7334 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 13. apexbt.com [apexbt.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

SAR7334 Hydrochloride: A Comprehensive Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes.[1][2][3] This technical guide provides a detailed overview of the selectivity profile of this compound, including its activity against various TRPC channels and its mechanism of action. The information presented herein is intended to support further research and development of TRPC6-targeted therapeutics.

Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for the TRPC6 channel. Its inhibitory activity has been characterized using both intracellular calcium influx assays and whole-cell patch-clamp electrophysiology.

Inhibitory Activity Against TRPC Channels

The half-maximal inhibitory concentrations (IC50) of this compound against a panel of human TRPC channels are summarized in the table below. The data clearly indicate a strong preference for TRPC6 over other family members.

| Target | Assay Method | IC50 (nM) |

| TRPC6 | Intracellular Ca2+ Influx | 9.5[1][2][4] |

| TRPC6 | Whole-Cell Patch-Clamp | 7.9[1][2][4] |

| TRPC3 | Intracellular Ca2+ Influx | 282[1][2][4] |

| TRPC7 | Intracellular Ca2+ Influx | 226[1][2][4] |

| TRPC4 | Intracellular Ca2+ Influx | No significant inhibition |

| TRPC5 | Intracellular Ca2+ Influx | No significant inhibition |

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the TRPC6 ion channel, thereby preventing the influx of cations, primarily Ca2+ and Na+, into the cell. This blockade has been demonstrated to be effective in response to stimulation by diacylglycerol (DAG) analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

The activation of TRPC6 is a key event in various signaling pathways. Downstream of Gq/11-coupled receptors and receptor tyrosine kinases, phospholipase C (PLC) activation leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane. The subsequent cation influx contributes to a sustained increase in intracellular calcium concentration, which in turn modulates a variety of cellular processes including smooth muscle contraction, cell proliferation, and gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on TRPC6-mediated currents in a heterologous expression system.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are transiently transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.

2. Electrophysiological Recording:

-

Recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-cell recordings are made using a patch-clamp amplifier. After establishing a gigaohm seal, the cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -60 mV. Currents are elicited by applying voltage ramps from -100 mV to +100 mV over 200 ms.

-

TRPC6 channels are activated by perfusion with the external solution containing 100 µM OAG.

-

After a stable baseline current is established, various concentrations of this compound are applied via the perfusion system.

3. Data Analysis:

-

The current amplitude at a specific voltage (e.g., +80 mV) is measured.

-

The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Influx Assay

This fluorescence-based assay measures changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.

1. Cell Preparation:

-

HEK293 cells stably expressing human TRPC6 are seeded into black, clear-bottom 96-well plates and grown to confluence.

2. Dye Loading:

-

The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in HBSS containing 0.02% Pluronic F-127 and 2.5 mM probenecid (B1678239) for 60 minutes at 37°C.

3. Compound Incubation and Measurement:

-

After dye loading, the cells are washed twice with HBSS.

-

Cells are then incubated with various concentrations of this compound or vehicle control for 10-20 minutes at room temperature.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Baseline fluorescence is recorded for 30-60 seconds.

-

TRPC6 channels are stimulated by the addition of an agonist, such as 100 µM OAG.

-

The change in fluorescence intensity, corresponding to the influx of calcium, is recorded for 3-5 minutes.

4. Data Analysis:

-

The peak fluorescence response is measured.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the agonist-only control.

-

The data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Model of Hypoxic Pulmonary Vasoconstriction (HPV)

This ex vivo model assesses the effect of this compound on a physiologically relevant response mediated by TRPC6.

1. Isolated Perfused Mouse Lung Preparation:

-

Mice are anesthetized, and the trachea is cannulated for ventilation.

-

The chest cavity is opened, and the pulmonary artery and left atrium are cannulated.

-

The lungs are removed and placed in a temperature-controlled chamber.

-

The lungs are perfused with a physiological salt solution (PSS) containing 4% albumin at a constant flow rate. Pulmonary arterial pressure (PAP) is continuously monitored.

2. Experimental Protocol:

-

The preparation is allowed to stabilize under normoxic ventilation (21% O2, 5% CO2).

-

Hypoxic challenge is initiated by switching the ventilation gas to a hypoxic mixture (e.g., 1% O2, 5% CO2).

-

The increase in PAP, indicative of hypoxic pulmonary vasoconstriction, is recorded.

-

After a return to normoxic conditions, this compound is added to the perfusate at the desired concentration.

-

The hypoxic challenge is repeated in the presence of the compound.

3. Data Analysis:

-

The magnitude of the HPV response (the increase in PAP) is compared before and after the administration of this compound.

-

Dose-dependent inhibition of HPV by this compound is evaluated.

Conclusion

This compound is a highly potent and selective inhibitor of the TRPC6 channel. Its well-characterized selectivity profile, supported by robust in vitro and in vivo data, makes it an invaluable tool for investigating the physiological and pathophysiological roles of TRPC6. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TRPC6 in a range of diseases, including but not limited to, kidney diseases, cardiovascular disorders, and pulmonary hypertension.

References

Investigating SAR7334 Hydrochloride in Podocytopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of SAR7334 hydrochloride, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in the context of podocytopathies. Podocytopathies, a group of kidney diseases characterized by injury to podocytes, are a leading cause of proteinuria and progressive renal dysfunction, including Focal Segmental Glomerulosclerosis (FSGS). This document summarizes the current understanding of the mechanism of action of SAR7334, presents key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Core Rationale: Targeting TRPC6 in Podocyte Injury

Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their intricate foot processes and the slit diaphragms between them are essential for preventing the leakage of proteins into the urine. Dysregulation of intracellular calcium (Ca2+) homeostasis is a key pathogenic event in podocyte injury.[1]

The TRPC6 channel, a non-selective cation channel permeable to Ca2+, is expressed in podocytes and plays a critical role in this process.[1] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS. Furthermore, increased TRPC6 expression and activity are observed in acquired podocytopathies, often downstream of stimuli like Angiotensin II (AngII).[2][3]

Overactivation of TRPC6 leads to excessive Ca2+ influx, which in turn triggers a cascade of detrimental events within the podocyte, including:

-

Cytoskeletal rearrangement and foot process effacement: Disruption of the actin cytoskeleton, a hallmark of podocyte injury.

-

Apoptosis: Programmed cell death, leading to podocyte depletion.

-

Downregulation of essential podocyte proteins: Reduced expression of key structural proteins like nephrin (B609532) and podocin.

This compound is a highly potent and specific inhibitor of the TRPC6 channel, with an IC50 of 7.9 nM for TRPC6 currents.[4] By blocking TRPC6-mediated Ca2+ influx, SAR7334 is being investigated as a therapeutic strategy to mitigate podocyte injury and reduce proteinuria in podocytopathies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and TRPC6 inhibition in models of podocytopathy.

Table 1: In Vitro Efficacy of this compound in Podocytes

| Parameter | Model System | Treatment | Outcome | Reference |

| TRPC6 Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly blocked AngII-induced overexpression of TRPC6. | [2] |

| Caspase-3 Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly blocked AngII-induced overexpression of Caspase-3. | [2] |

| Podocin Protein Expression | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly attenuated AngII-induced decrease in Podocin expression. | [2] |

| Apoptosis Rate | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly lower apoptosis rate compared to AngII-treated cells. | [2] |

| Intracellular Calcium (Ca2+) Fluorescence Intensity | Angiotensin II-treated mouse podocytes | SAR7334 | Significantly lower Ca2+ fluorescence intensity compared to AngII-treated cells. | [2] |

Table 2: In Vivo and Clinical Data for TRPC6 Inhibition in Podocytopathies

| Parameter | Model System / Population | Treatment | Outcome | Reference |

| Proteinuria | Adriamycin-induced nephropathy rat model | Losartan (ARB) | Significantly lower 24-hour urine protein content compared to the model group. | [1] |

| Proteinuria (UPCR) | Patients with primary FSGS or TRPC6 monogenic FSGS | BI 764198 (TRPC6 inhibitor) | 20mg: 44% of patients had ≥25% UPCR reduction. 80mg: 43% of patients had ≥25% UPCR reduction. Placebo: 7% of patients had ≥25% UPCR reduction. | [5] |

| Proteinuria (UPCR) in TRPC6 mutation carriers | Patients with TRPC6 monogenic FSGS | BI 764198 (TRPC6 inhibitor) | 100% of patients in the treatment group achieved a proteinuria response at week 12. | [5] |

Note: The clinical trial data is for BI 764198, another selective TRPC6 inhibitor, and is included to demonstrate the potential of this therapeutic class in a clinical setting.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound in podocytopathies.

Adriamycin-Induced Nephropathy (AIN) Rat Model

Objective: To induce a rodent model of podocytopathy and FSGS characterized by proteinuria and podocyte injury.

Materials:

-

Male Sprague-Dawley rats (180-200 g)

-

Adriamycin (Doxorubicin hydrochloride)

-

Saline solution (0.9% NaCl)

-

Metabolic cages

Protocol:

-

Acclimatize rats for at least one week before the experiment.

-

Prepare a solution of Adriamycin in sterile saline at a concentration of 5 mg/mL.

-

Induce nephropathy via a single intravenous (tail vein) injection of Adriamycin at a dose of 5-7.5 mg/kg body weight. The exact dose may need to be optimized based on the rat strain and specific experimental goals.

-

House rats in standard cages with free access to food and water.

-

At desired time points (e.g., weekly), place individual rats in metabolic cages for 24-hour urine collection to monitor proteinuria.

-

At the end of the study period (e.g., 4-6 weeks), sacrifice the animals and collect blood and kidney tissue for further analysis (e.g., serum creatinine, BUN, histology, Western blotting, immunofluorescence).

Podocyte Cell Culture and Treatment

Objective: To culture immortalized mouse podocytes for in vitro experiments.

Materials:

-

Immortalized mouse podocyte cell line (e.g., MPC5)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse interferon-gamma (IFN-γ)

-

Collagen I-coated culture flasks/plates

-

Angiotensin II

-

This compound

-

DMSO (vehicle control)

Protocol:

-

Proliferation Phase: Culture podocytes at 33°C in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL IFN-γ. This permissive condition allows for cell proliferation.

-

Differentiation Phase: To induce differentiation, subculture the podocytes onto new collagen I-coated plates and transfer them to a 37°C incubator without IFN-γ for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.

-

Treatment:

-

Prepare stock solutions of Angiotensin II and this compound in appropriate solvents (e.g., water for AngII, DMSO for SAR7334).

-

For experiments, treat differentiated podocytes with the desired concentrations of AngII and/or SAR7334 for the specified duration. Ensure that the final concentration of DMSO in the culture medium is consistent across all groups and does not exceed a non-toxic level (typically <0.1%).

-

Western Blotting for Podocyte Proteins

Objective: To quantify the expression levels of key podocyte proteins (e.g., TRPC6, Nephrin, Podocin, Desmin, Caspase-3).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated podocytes or kidney cortex tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To measure changes in intracellular calcium concentration in podocytes.

Materials:

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Seeding: Seed differentiated podocytes on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Imaging:

-

Acquire baseline fluorescence images of the cells.

-

Add the stimulus (e.g., Angiotensin II) and/or inhibitor (SAR7334) and record the changes in fluorescence intensity over time.

-

-

Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the rate of apoptosis in podocytes.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat differentiated podocytes with the experimental compounds as described in Protocol 2.

-

Cell Harvesting: Collect both adherent and floating cells. Use a gentle cell scraper for adherent cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: AngII-mediated TRPC6 signaling pathway in podocytes.

Caption: General experimental workflow for evaluating SAR7334.

Caption: Rationale for targeting TRPC6 in podocytopathies.

References

- 1. Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]

- 3. Angiotensin II Contributes to Podocyte Injury by Increasing TRPC6 Expression via an NFAT-Mediated Positive Feedback Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]

SAR7334 Hydrochloride and Focal Segmental Glomerulosclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a significant cause of nephrotic syndrome and end-stage kidney disease in both children and adults.[1][2][3] The disease is characterized by scarring in parts of the glomeruli, the kidney's filtering units.[2][4] A key factor in the development of FSGS is injury to podocytes, specialized cells in the glomerulus that are essential for the filtration barrier.[1][2] Recent research has highlighted the role of the transient receptor potential cation channel subfamily C, member 6 (TRPC6) in the pathophysiology of FSGS, making it a promising therapeutic target.[5][6][7] Gain-of-function mutations in the TRPC6 gene have been linked to familial forms of FSGS.[5][8][9] SAR7334 hydrochloride is a potent and selective inhibitor of TRPC6 channels, positioning it as a candidate for investigation in the treatment of FSGS.[10][11][12][13] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its relevance to FSGS.

The Role of TRPC6 in FSGS Pathophysiology

TRPC6 is a calcium-permeable non-selective cation channel expressed in podocytes and is a crucial component of the glomerular slit diaphragm.[5][9] It is involved in mediating calcium influx in response to various stimuli. In the context of FSGS, overactive TRPC6 channels, often due to genetic mutations, lead to excessive calcium entry into podocytes.[5][14] This calcium overload is believed to trigger a cascade of detrimental events, including cytoskeletal rearrangement, podocyte foot process effacement (flattening), detachment from the glomerular basement membrane, and ultimately, podocyte loss (apoptosis).[6][14] This damage to the podocytes disrupts the glomerular filtration barrier, leading to proteinuria, a hallmark of FSGS.[14]

Signaling Pathway of TRPC6-Mediated Podocyte Injury

The following diagram illustrates the proposed signaling pathway leading to podocyte injury in FSGS due to TRPC6 overactivity.

This compound: A Potent TRPC6 Inhibitor

This compound is a small molecule inhibitor of TRPC6 channels.[10][11][12] It has demonstrated high potency and selectivity for TRPC6, making it a valuable tool for studying TRPC6 function and a potential therapeutic agent.[13]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride | [15] |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [15] |

| Molecular Weight | 440.8 g/mol | [15] |

| CAS Number | 1333207-63-8 | [15] |

| Purity | ≥98% | [15] |

| Solubility | Soluble in DMSO (15 mg/mL) and Ethanol (25 mg/mL) | [15] |

Pharmacological Profile: Potency and Selectivity

SAR7334 has been shown to be a highly potent inhibitor of TRPC6 channels with selectivity over other TRPC family members.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| TRPC6 | 7.9 | Patch-clamp | [10][11][13] |

| TRPC6 | 9.5 | Ca²⁺ influx | [10][13] |

| TRPC3 | 282 | Ca²⁺ influx | [10][13] |

| TRPC7 | 226 | Ca²⁺ influx | [10][13] |

| TRPC4 | >10,000 | Ca²⁺ influx | [10][16] |

| TRPC5 | >10,000 | Ca²⁺ influx | [10][16] |

Preclinical Evidence and Experimental Protocols

While direct preclinical studies of SAR7334 in FSGS models are not extensively published, its mechanism of action as a TRPC6 inhibitor is supported by various in vitro and in vivo experiments.

Experimental Workflow: In Vitro Characterization of SAR7334

The following diagram outlines a typical workflow for the in vitro characterization of a TRPC6 inhibitor like SAR7334.

Detailed Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the inhibitory effect of SAR7334 on TRPC6 channel currents.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human TRPC6.

-

Procedure:

-

Cells are cultured on glass coverslips.

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The extracellular solution contains standard physiological salt concentrations. The intracellular (pipette) solution contains a cesium-based solution to block potassium channels.

-

TRPC6 currents are activated by applying a TRPC6 agonist, such as oleoyl-2-acetyl-sn-glycerol (OAG).

-

Voltage ramps are applied to measure current-voltage relationships.

-

After establishing a stable baseline current, different concentrations of SAR7334 are applied to the bath solution.

-

The inhibition of the OAG-induced current is measured at a specific holding potential (e.g., -70 mV).

-

The dose-response curve is generated to calculate the IC₅₀ value.[16]

-

2. Intracellular Calcium Measurement

-

Objective: To assess the effect of SAR7334 on TRPC6-mediated calcium influx into cells.

-

Cell Line: HEK cells stably expressing human TRPC6.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are rinsed and incubated with a standard extracellular solution containing varying concentrations of SAR7334 or vehicle for a defined period (e.g., 10 minutes).[10]

-

TRPC6-mediated calcium influx is initiated by the addition of a TRPC6 agonist.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

The inhibitory effect of SAR7334 is quantified by comparing the fluorescence signal in treated versus untreated cells.

-

IC₅₀ values are determined from the concentration-response curves.[13]

-

Clinical Landscape and Future Directions

Currently, there are no publicly available results of clinical trials specifically for this compound in patients with FSGS. However, the therapeutic potential of targeting TRPC6 in this disease is being actively investigated.

A phase 2 clinical trial of another oral, selective TRPC6 inhibitor, BI 764198 , has shown promising results in patients with FSGS.[14][17][18] In this study, BI 764198 demonstrated the ability to reduce proteinuria in FSGS patients and was well-tolerated.[18] Notably, patients with documented TRPC6 gene mutations showed a particularly strong response to the treatment.[18]

These findings provide a strong rationale for the continued development of TRPC6 inhibitors like SAR7334 for the treatment of FSGS. Future research should focus on:

-

Preclinical studies of SAR7334 in animal models of FSGS to evaluate its efficacy in reducing proteinuria and preserving kidney function.

-

Initiation of well-designed clinical trials to assess the safety, tolerability, and efficacy of SAR7334 in patients with primary and genetic forms of FSGS.

Logical Relationship: TRPC6 Inhibition to FSGS Treatment

The following diagram illustrates the logical progression from the underlying pathology to the therapeutic intervention with a TRPC6 inhibitor.

Conclusion

The inhibition of TRPC6 channels represents a targeted and promising therapeutic strategy for focal segmental glomerulosclerosis. This compound, as a potent and selective TRPC6 inhibitor, stands out as a strong candidate for further investigation. Its well-characterized pharmacological profile, combined with the growing body of evidence supporting the role of TRPC6 in FSGS, provides a solid foundation for its potential development as a novel treatment for this debilitating kidney disease. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of SAR7334 in the management of FSGS.

References

- 1. Pathophysiology of focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. NOVEL THERAPIES FOR FSGS: PRECLINICAL AND CLINICAL STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal Segmental Glomerulosclerosis Patient Baseline Characteristics in the Sparsentan Phase 3 DUPLEX Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. TRPC6 and FSGS: the latest TRP channelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. core.ac.uk [core.ac.uk]

- 8. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of larixol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel TRPC6 Mutation That Causes Childhood FSGS | PLOS One [journals.plos.org]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kidneyresearchnetwork.org [kidneyresearchnetwork.org]

- 18. Podocyte-Targeted Therapy Shows Efficacy for Patients With FSGS | Docwire News [docwirenews.com]

Preclinical Profile of SAR7334 Hydrochloride: A TRPC6 Inhibitor

An In-depth Technical Guide for Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a cation channel implicated in various pathological conditions. This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological characterization, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is intended for researchers, scientists, and professionals involved in the drug development process, offering a detailed technical guide to the preclinical evaluation of this compound.

Introduction

The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in cellular calcium signaling. Among these, the TRPC subfamily, and specifically TRPC6, has emerged as a key player in the pathophysiology of several diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][2] Consequently, the development of selective TRPC6 inhibitors represents a promising therapeutic strategy. This compound has been identified as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels, offering a valuable tool for investigating TRPC channel function in vivo.[1][2]

Mechanism of Action and In Vitro Pharmacology

This compound exerts its pharmacological effect by directly inhibiting the TRPC6 cation channel. Its potency and selectivity have been extensively characterized through various in vitro assays.

Inhibition of TRPC-mediated Calcium Influx

The inhibitory activity of SAR7334 was assessed by measuring intracellular calcium levels. The compound demonstrated potent inhibition of TRPC6-mediated Ca2+ influx with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also showed inhibitory activity against TRPC3 and TRPC7, albeit at higher concentrations, and had no significant effect on TRPC4 and TRPC5-mediated calcium entry.[1][2][3][4][5]

Table 1: Inhibitory Activity of SAR7334 on TRPC Channel-Mediated Calcium Influx

| TRPC Channel | IC50 (nM) |

| TRPC6 | 9.5 |

| TRPC3 | 282 |

| TRPC7 | 226 |

| TRPC4 | No effect |

| TRPC5 | No effect |

Data sourced from multiple studies.[1][2][3][4][5]

Blockade of TRPC6 Currents

Whole-cell patch-clamp experiments confirmed the direct inhibitory effect of SAR7334 on TRPC6 channel currents. The compound potently blocked TRPC6 currents with an IC50 value of 7.9 nM.[1][2][6]

Table 2: Inhibitory Activity of SAR7334 on TRPC6 Currents

| Assay | IC50 (nM) |

| Whole-cell patch-clamp | 7.9 |

Data sourced from multiple studies.[1][2][6]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of SAR7334 in inhibiting TRPC6-mediated signaling.

In Vivo Pharmacology and Efficacy

The therapeutic potential of SAR7334 was evaluated in a relevant preclinical model of hypoxic pulmonary vasoconstriction (HPV).

Suppression of Hypoxic Pulmonary Vasoconstriction

In isolated perfused lungs from mice, SAR7334 demonstrated a dose-dependent suppression of TRPC6-dependent acute HPV.[1][2] This finding supports the critical role of TRPC6 channels in hypoxic pulmonary vasoregulation.[1][2]

Effect on Systemic Blood Pressure

In a short-term study involving spontaneously hypertensive rats (SHR), SAR7334 did not cause a significant change in mean arterial pressure.[1][2] This suggests that TRPC6 channels are unlikely to be major regulators of blood pressure in this model.[1][2]

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound is suitable for chronic oral administration.[1][2]

Experimental Protocols

Measurement of Intracellular Calcium

Objective: To determine the inhibitory effect of SAR7334 on TRPC channel-mediated calcium influx.

Methodology:

-

Cells stably expressing the target TRPC channel (e.g., TRPC6, TRPC3, TRPC7, TRPC4, or TRPC5) are used.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are rinsed and incubated with a standard extracellular solution containing varying concentrations of SAR7334 or a vehicle control for 10 minutes.[3]

-

TRPC channel-mediated calcium influx is initiated by the application of a specific channel activator (e.g., a diacylglycerol analog like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG)).

-

Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

IC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of SAR7334 on TRPC6 channel currents.

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells overexpressing TRPC6.

-

TRPC6 currents are elicited by applying a voltage ramp and the channel activator OAG (e.g., 50 μM).[2]

-

Baseline currents are recorded before and after the application of OAG.

-

SAR7334 is then added to the extracellular solution in a cumulative, concentration-dependent manner.

-

The inhibition of TRPC6 currents is measured at a specific holding potential (e.g., -70 mV).[2]

-

The IC50 value is determined by fitting the concentration-response data.

Isolated Perfused Mouse Lung Model of HPV

Objective: To assess the in vivo efficacy of SAR7334 in a model of hypoxic pulmonary vasoconstriction.

Methodology:

-

Lungs are isolated from mice and ventilated.

-

The pulmonary artery is cannulated, and the lungs are perfused at a constant flow rate.

-

Pulmonary arterial pressure (PAP) is continuously monitored.

-

Acute HPV is induced by switching the ventilation gas from a normoxic mixture to a hypoxic mixture.

-

The increase in PAP is measured as the HPV response.

-

SAR7334 is administered to the perfusate, and the effect on the hypoxia-induced increase in PAP is determined.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective TRPC6 inhibitor with in vivo efficacy in a relevant disease model. Its oral bioavailability further enhances its potential as a therapeutic agent.[1][2] The detailed experimental protocols and structured data presented in this guide provide a solid foundation for further investigation and development of SAR7334 and other TRPC6-targeted therapies.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to SAR7334 Hydrochloride (CAS number: 1333207-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR7334 hydrochloride is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) cation channel.[1][2][3][4][5][6][7][8] TRPC6 has been implicated in a variety of pathological conditions, including focal segmental glomerulosclerosis, pulmonary hypertension, and ischemia-reperfusion injury.[1][5][9] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, key experimental data, and detailed protocols. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Data

This compound has been characterized as a highly potent inhibitor of TRPC6 with selectivity over other TRPC channels.[1][4][5][9][10]

Table 1: In Vitro Potency and Selectivity of SAR7334

| Target | Assay Type | Measurement | IC50 (nM) | Reference(s) |

| TRPC6 | Ca2+ Influx | Inhibition of Ca2+ entry | 9.5 | [1][4][5][9] |

| TRPC6 | Whole-Cell Patch Clamp | Inhibition of TRPC6 currents | 7.9 | [1][2][3][5][6][7][8][9] |

| TRPC3 | Ca2+ Influx | Inhibition of Ca2+ entry | 282 | [1][4][5][9] |

| TRPC7 | Ca2+ Influx | Inhibition of Ca2+ entry | 226 | [1][4][5][9] |

| TRPC4 | Ca2+ Influx | Inhibition of Ca2+ entry | No significant activity | [1][4][5][10] |

| TRPC5 | Ca2+ Influx | Inhibition of Ca2+ entry | No significant activity | [1][4][5][10] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for SAR7334

| Species | Dose & Route | Key Findings | Reference(s) |

| Sprague Dawley Rat | 10 mg/kg, oral | Suitable for chronic oral administration. | [1][3][6] |

| Mouse | Not specified | Suppressed TRPC6-dependent acute hypoxic pulmonary vasoconstriction in isolated perfused lungs. | [1][4][5][9][10] |

| Spontaneously Hypertensive Rat | 10 mg/kg, oral | Did not change mean arterial pressure in a short-term study. | [1][3][5][6][9] |

Mechanism of Action and Signaling Pathways

SAR7334 exerts its pharmacological effects through the direct inhibition of TRPC6 channels. These channels are non-selective cation channels that are activated by diacylglycerol (DAG), a second messenger produced by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The influx of Ca2+ through TRPC6 channels contributes to a variety of cellular responses.

References

- 1. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SAR 7334 | TRPC Channels | Tocris Bioscience [tocris.com]

- 5. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. SAR7334 (hydrochloride) | CAS 1333207-63-8 | Cayman Chemical | Biomol.com [biomol.com]

- 9. researchgate.net [researchgate.net]

- 10. rndsystems.com [rndsystems.com]

SAR7334 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR7334 hydrochloride is a potent and highly selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathophysiological processes, including focal segmental glomerulosclerosis, pulmonary hypertension, and cardiac hypertrophy.[3][4] The discovery and characterization of SAR7334 have provided a valuable pharmacological tool for elucidating the roles of TRPC6 in these conditions and for exploring its therapeutic potential. This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Properties

SAR7334 is an aminoindanol (B8576300) derivative. The hydrochloride salt is a crystalline solid.[2] Key chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile, dihydrochloride | [2] |

| Molecular Formula | C₂₁H₂₂ClN₃O · 2HCl | [2] |

| Molecular Weight | 440.8 g/mol | [2] |

| CAS Number | 1333207-63-8 | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| UV max | 211, 254 nm | [2] |

| SMILES | N[C@@H]1CCCN([C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C#N)C=C4)Cl)C1.Cl.Cl | |

| InChI Key | LFMYIKNZNTZSJX-IQJQELQDSA-N | [2] |

Solubility Data:

| Solvent | Solubility | Reference(s) |

| Water | 100 mM (44.08 mg/mL) | |

| DMSO | 100 mM (44.08 mg/mL) to ≥125.4 mg/mL | [5] |

| Ethanol | 25 mg/mL to ≥106.4 mg/mL | [2][5] |

| DMF | 1 mg/mL | [2] |

| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |

In Vivo Formulation Solubilities: [1]

| Solvents | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.67 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.67 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.67 mM) |

Mechanism of Action and Pharmacological Profile

SAR7334 is a potent inhibitor of TRPC6-mediated calcium influx.[1] Its high affinity and selectivity for TRPC6 over other TRPC channels make it a valuable tool for studying TRPC6-specific functions.

In Vitro Potency and Selectivity:

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| TRPC6 | Ca²⁺ influx (HEK293 cells) | 9.5 | [1][6] |

| TRPC6 | Whole-cell patch clamp (HEK293 cells) | 7.9 | [1][7] |

| TRPC3 | Ca²⁺ influx (CHO cells) | 282 | [1][6] |

| TRPC7 | Ca²⁺ influx (HEK293 cells) | 226 | [1][6] |

| TRPC4 | Ca²⁺ influx | Not affected | [1][6] |

| TRPC5 | Ca²⁺ influx | Not affected | [1][6] |

Signaling Pathways

SAR7334 has been instrumental in dissecting the role of TRPC6 in several key signaling pathways.

Angiotensin II Signaling in Podocytes

Angiotensin II (Ang II) is a key mediator of kidney damage, and its effects are partly mediated through TRPC6 channels in podocytes.[8] Ang II binding to its receptor (AT1R) activates phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG activates TRPC6, causing an influx of Ca²⁺ which, in turn, activates calcineurin and the transcription factor NFAT.[3][8] This leads to further upregulation of TRPC6 expression in a positive feedback loop, contributing to podocyte injury.[8] SAR7334 effectively blocks this Ang II-evoked calcium influx.[1]